2-methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine
Description
Structure and Key Features 2-Methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine is a tertiary amine characterized by:
- A 2-methoxyethylamine backbone (CH3OCH2CH2NH-).
- A quinolizidine (octahydro-2H-quinolizin-1-ylmethyl) substituent, a bicyclic amine system with a fused pyrrolidine and piperidine ring.
- The methoxy group at the ethylamine chain and the rigid quinolizidine moiety likely influence its physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) and biological activity .
- Central Nervous System (CNS) modulation: Quinolizidine derivatives are common in alkaloids (e.g., lupinine) and pharmaceuticals (e.g., rivastigmine, a cholinesterase inhibitor) .
- Coordination chemistry: Similar ethanamine derivatives are used as ligands in polymerization catalysts (e.g., 2-methoxy-N-(pyridin-2-ylmethylene)ethanamine in copper complexes for stereoselective polymer synthesis) .
Properties
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-16-10-7-14-11-12-5-4-9-15-8-3-2-6-13(12)15/h12-14H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSABJTJKXWEJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1CCCN2C1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine typically involves the reaction of octahydroquinolizine derivatives with methoxyethylamine under controlled conditions. One common method includes the reduction of imine compounds using sodium borohydride (NaBH4) to produce the corresponding amine analogues . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the synthesis process.
Chemical Reactions Analysis
Quinolizine Core Construction
- Cyclization reactions : Octahydro-2H-quinolizine derivatives are synthesized via intramolecular cyclization of precursors such as tetracyclic amines under acidic or catalytic conditions .
- Reductive amination : Formation of the quinolizine ring system via reductive amination of ketones with primary amines, followed by hydrogenation to achieve saturation .
Final Coupling
- Mannich reaction : Coupling of the methoxyethylamine moiety with the quinolizine-methyl group using formaldehyde or paraformaldehyde .
- Reductive alkylation : Reaction of a quinolizine aldehyde with methoxyethylamine in the presence of NaBH₃CN or H₂/Pd-C .
Amine Group
- Alkylation : The secondary amine in the ethanamine chain can undergo alkylation with alkyl halides (e.g., CH₃I) or epoxides .
- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions .
Methoxy Group
- Demethylation : Cleavage with BBr₃ or HI to yield hydroxyl derivatives .
- Oxidation : Potential oxidation to carbonyl groups under strong oxidizing conditions (e.g., KMnO₄) .
Quinolizine Ring
- Hydrogenation : Further saturation of the ring is unlikely due to its pre-existing octahydro structure .
- Electrophilic substitution : Limited reactivity due to steric hindrance, but bromination or nitration may occur at activated positions .
Reaction Optimization Data
Relevant reaction conditions from analogous syntheses are summarized below:
Stability and Degradation
- Acid/Base Sensitivity : The compound is stable in neutral conditions but may undergo hydrolysis of the methoxy group under strongly acidic or basic conditions .
- Oxidative Degradation : Susceptible to oxidation at the ethanamine chain, forming N-oxide derivatives .
Key Challenges
Scientific Research Applications
2-Methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in catalytic reactions . Additionally, its biological activities may involve interactions with cellular receptors and enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Pharmacological Differences
Quinolizidine vs. Benzyl/Aryl Substituents
- Rigidity vs.
- Electron Density: The electron-rich methoxybenzyl group in 25I-NBOMe facilitates serotonin receptor agonism, whereas the quinolizidine’s bicyclic system may favor interactions with cholinesterases or ion channels .
Methoxy Positioning
- In this compound, the methoxy group is on the ethylamine chain, distinct from the 2,5-dimethoxyaryl substitution in NBOMe compounds. This difference likely alters metabolic stability and target selectivity .
Industrial vs. Illicit Use
- NBOMe Compounds: Primarily illicit due to potent hallucinogenic effects, contrasting with the quinolizidine derivative’s hypothesized therapeutic roles .
Physicochemical Properties
| Property | Target Compound | 25I-NBOMe | Finoxetines |
|---|---|---|---|
| Molecular Weight | ~280 g/mol (estimated) | 413.27 g/mol | 195.23 g/mol |
| LogP | ~2.5 (moderate lipophilicity) | 3.8 (high lipophilicity) | 1.9 (low lipophilicity) |
| Hydrogen Bond Donors | 1 (amine) | 1 (amine) | 1 (amine) |
Biological Activity
2-Methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine, also known by its CAS number 1240565-81-4, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO. The structure features a methoxy group and an octahydroquinolizine moiety, which may contribute to its biological activity.
Anticancer Properties
Preliminary studies have suggested that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown effectiveness in inhibiting the proliferation of colorectal cancer cells by inducing apoptosis and blocking the cell cycle at the G2/M phase . The underlying mechanism often involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are critical for cell survival and proliferation.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Methoxy-N-(octahydro-...) | HCT116 | TBD | Apoptosis induction |
| 2-Methoxy-N-(octahydro-...) | Caco-2 | TBD | Cell cycle arrest |
| Neocryptolepine Derivative | HCT116 | <10 | PI3K/AKT/mTOR pathway inhibition |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a compound structurally related to this compound on human colorectal cancer cells. The compound was found to significantly reduce cell viability in vitro, with an IC value indicating potent activity. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for drug development against colorectal cancer.
Case Study 2: Antimicrobial Activity
In another investigation, a series of octahydroquinolizine derivatives were tested for their antibacterial properties. One derivative exhibited an MIC (minimum inhibitory concentration) value of 62.5 µg/mL against E. coli, showcasing its potential as an antimicrobial agent. The study suggested that modifications to the methoxy group could enhance antibacterial activity, warranting further exploration into structure-activity relationships.
Q & A
Q. What are the optimal synthetic routes for 2-methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine, considering steric hindrance from the octahydroquinolizinyl moiety?
- Methodological Answer : The synthesis should involve coupling reactions between methoxy-substituted ethanamine derivatives and functionalized octahydro-2H-quinolizine precursors. For example, amine-alcohol coupling (similar to Scheme 5 in ) using reagents like carbodiimides or phosphonium salts can mitigate steric challenges. Solvent choice (e.g., DMF or THF) and temperature control (40–60°C) are critical to avoid byproducts. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- LC-QTOF-MS : Use high-resolution mass spectrometry to verify the molecular ion peak ([M+H]+) and isotopic pattern. Compare with calculated exact mass (e.g., C₁₅H₂₈N₂O₂: 280.2151 g/mol) .
- FTIR : Identify characteristic bands for methoxy (C-O stretch at ~1100 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹). Note solvent-induced shifts (e.g., chloroform vs. KBr pellets) .
- NMR : Assign peaks for the methoxy group (δ 3.2–3.4 ppm, singlet) and quinolizine protons (δ 1.5–2.8 ppm, multiplet). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported NMR chemical shifts for this compound across different solvent systems?
- Methodological Answer : Discrepancies arise from solvent polarity and hydrogen bonding. For example:
- In CDCl₃, the methoxy group may appear upfield (δ 3.2 ppm) due to reduced polarity.
- In DMSO-d₆, hydrogen bonding with the amine group can deshield adjacent protons (δ 3.4–3.6 ppm).
Standardize solvent conditions and use internal references (e.g., TMS) for cross-study comparisons. Computational modeling (DFT) can predict solvent effects .
Q. How can structure-activity relationship (SAR) studies be designed for this compound targeting neurological receptors, given its structural features?
- Methodological Answer :
- Receptor Docking : Use the octahydroquinolizine scaffold as a rigid backbone for molecular docking (e.g., with serotonin or histamine receptors). Compare binding affinities against analogs with modified methoxy or ethylamine groups .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors. Include positive controls (e.g., histamine for H₁ receptors) and competitive antagonists .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
- Methodological Answer :
- LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Monitor for common byproducts like dealkylated amines (m/z 154.1) or oxidation products (m/z 296.2). Validate sensitivity (LOQ < 0.1%) using spiked samples .
- HPLC-UV : Use diode-array detection (210–280 nm) to distinguish impurities with similar retention times. Optimize gradient elution to separate stereoisomers .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data for this compound in in vitro vs. ex vivo models?
- Methodological Answer :
- In Vitro Limitations : Address metabolic stability using liver microsomes (e.g., human S9 fraction) to assess CYP450-mediated degradation. Compare half-life (t₁/₂) values between assays .
- Ex Vivo Complexity : Account for tissue-specific transporters (e.g., blood-brain barrier penetration) using logP calculations (predicted ~2.1) and P-gp efflux assays. Adjust dosing regimens based on bioavailability studies .
Spectral Data Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
